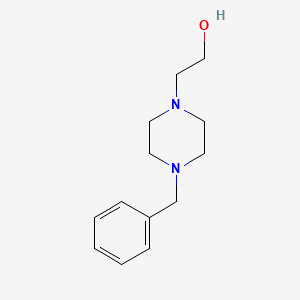

2-(4-Benzyl-piperazin-1-yl)-ethanol

Description

Contextual Significance of the Piperazine (B1678402) Scaffold in Pharmaceutical and Chemical Research

The piperazine ring, a six-membered heterocycle containing two nitrogen atoms at the 1 and 4 positions, is a ubiquitous feature in a vast number of approved drugs and clinical candidates. evitachem.commdpi.comsigmaaldrich.com Its prevalence stems from a unique combination of physicochemical properties that make it an invaluable tool for medicinal chemists. The two nitrogen atoms can be readily substituted, allowing for the facile introduction of various functional groups to modulate a compound's biological activity, selectivity, and pharmacokinetic profile. sigmaaldrich.commdpi.com

The piperazine scaffold often imparts favorable properties to a molecule, such as improved aqueous solubility and oral bioavailability, which are critical for effective drug delivery. mdpi.com Furthermore, its conformational flexibility allows it to adapt to the binding sites of diverse biological targets, including G-protein coupled receptors (GPCRs), ion channels, and enzymes. evitachem.commdpi.com This versatility has led to the incorporation of the piperazine ring in drugs across a wide spectrum of therapeutic areas, including antipsychotics, antidepressants, antihistamines, and anticancer agents. unisi.itresearchgate.net

Overview of Benzylpiperazine-Ethanol Derivatives as Promising Research Compounds

The combination of a benzyl (B1604629) group and a piperazine core creates the benzylpiperazine scaffold, a class of compounds that has garnered significant attention in medicinal chemistry. The benzyl group, with its aromatic ring, can engage in various non-covalent interactions, such as pi-stacking and hydrophobic interactions, which are crucial for binding to biological targets. The addition of an ethanol (B145695) moiety to the piperazine ring, as seen in 2-(4-Benzyl-piperazin-1-yl)-ethanol, introduces a hydroxyl group. This functional group can act as a hydrogen bond donor and acceptor, further enhancing the molecule's ability to interact with specific residues in a protein's binding pocket.

Research into benzylpiperazine-ethanol derivatives has explored their potential in various therapeutic areas. For instance, derivatives of this scaffold have been investigated for their activity as monoamine oxidase (MAO) inhibitors, which have applications in the treatment of depression and neurodegenerative diseases. Other studies have focused on their potential as antagonists for specific receptors, highlighting the diverse biological activities that can be achieved by modifying this basic structure.

Rationale and Scope of Academic Investigations on 2-(4-Benzyl-piperazin-1-yl)-ethanol and its Analogs

The academic investigation into 2-(4-Benzyl-piperazin-1-yl)-ethanol and its analogs is driven by the desire to develop novel therapeutic agents with improved efficacy and selectivity. The rationale for studying this specific compound and its derivatives lies in the systematic exploration of the chemical space around the benzylpiperazine-ethanol scaffold. By synthesizing and evaluating a series of related compounds, researchers can establish structure-activity relationships (SAR), which provide valuable insights into how specific structural modifications influence biological activity.

The scope of these investigations is broad and encompasses several key areas of medicinal chemistry research:

Synthesis: Developing efficient and versatile synthetic routes to access 2-(4-Benzyl-piperazin-1-yl)-ethanol and a library of its analogs with diverse substituents on the benzyl ring and the ethanol side chain.

Biological Evaluation: Screening these compounds against a panel of biological targets to identify their primary mechanism of action and potential therapeutic applications.

Computational Modeling: Employing molecular modeling techniques to understand the binding interactions of these compounds with their biological targets at the molecular level, which can guide the design of more potent and selective analogs.

The following table provides an overview of some reported biological activities for various benzylpiperazine derivatives, illustrating the diverse therapeutic potential of this class of compounds.

| Compound Class | Biological Target/Activity | Therapeutic Potential |

| Benzylpiperazine Derivatives | Monoamine Oxidase (MAO) Inhibition | Antidepressant, Neuroprotective |

| Substituted Benzylpiperazines | Serotonin (B10506) and Dopamine (B1211576) Receptor Antagonism | Antipsychotic, Anxiolytic |

| Benzylpiperazine Analogs | Acetylcholinesterase (AChE) Inhibition | Alzheimer's Disease |

| Benzylpiperazine-based Compounds | Sigma-1 Receptor Antagonism | Pain Management |

This systematic approach of synthesis, biological evaluation, and computational modeling is essential for unlocking the full therapeutic potential of 2-(4-Benzyl-piperazin-1-yl)-ethanol and its analogs, paving the way for the development of new and improved treatments for a range of diseases.

Structure

3D Structure

Properties

IUPAC Name |

2-(4-benzylpiperazin-1-yl)ethanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20N2O/c16-11-10-14-6-8-15(9-7-14)12-13-4-2-1-3-5-13/h1-5,16H,6-12H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VIRUORUIOHJCOD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CCO)CC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Analytical Characterization Techniques in Research of Benzylpiperazine Ethanol Compounds

Spectroscopic Methods for Structural Elucidation

Spectroscopy is a cornerstone of chemical analysis, offering non-destructive ways to probe the molecular structure of a substance. jchps.com By interacting with electromagnetic radiation, molecules like 2-(4-benzyl-piperazin-1-yl)-ethanol produce unique spectra that act as a molecular fingerprint.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR, 2D NMR techniques)

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for elucidating the structure of organic compounds in solution. jchps.com It provides detailed information about the carbon-hydrogen framework of a molecule.

¹H NMR: Proton NMR (¹H NMR) provides information about the number of different types of protons, their chemical environment, and their proximity to other protons. For 2-(4-benzyl-piperazin-1-yl)-ethanol, the ¹H NMR spectrum would be expected to show distinct signals for the protons on the benzyl (B1604629) group, the piperazine (B1678402) ring, and the ethanol (B145695) substituent. For instance, the aromatic protons of the benzyl group would typically appear in the downfield region (around 7.2-7.4 ppm), while the methylene (B1212753) protons of the benzyl group and the piperazine ring would appear at different chemical shifts in the upfield region. rsc.orgchemicalbook.com The protons of the ethanol moiety would also have characteristic signals.

¹³C NMR: Carbon-13 NMR (¹³C NMR) provides information about the different types of carbon atoms in a molecule. Each unique carbon atom gives a distinct signal, allowing for the determination of the carbon skeleton. In the ¹³C NMR spectrum of 2-(4-benzyl-piperazin-1-yl)-ethanol, separate signals would be observed for the carbons of the phenyl ring, the benzylic methylene carbon, the piperazine ring carbons, and the carbons of the ethanol group. rsc.orgbeilstein-journals.org

2D NMR Techniques: Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are often employed to establish connectivity between different atoms within the molecule. maps.orgnih.gov

COSY spectra show correlations between protons that are coupled to each other, helping to identify adjacent protons.

HSQC spectra reveal correlations between protons and the carbon atoms to which they are directly attached.

HMBC spectra show correlations between protons and carbon atoms that are two or three bonds away, which is invaluable for piecing together the complete molecular structure. beilstein-journals.org

Table 1: Representative NMR Data for Benzylpiperazine-Ethanol Analogs

| Compound | ¹H NMR (CDCl₃, δ ppm) | ¹³C NMR (CDCl₃, δ ppm) |

|---|---|---|

| 2-(4-(2-(m-tolylthio)ethyl)piperazinyl)acetonitrile | 7.17–7.08 (m, 3H), 6.97 (d, J = 7.0 Hz), 3.47 (s, 2H), 3.01 (t, J = 7.6 Hz, 2H), 2.65–2.48 (m, 10H), 2.30 (s, 3H) | 138.7, 135.9, 129.7, 128.8, 126.9, 126.0, 114.8, 57.4, 52.5, 51.7, 45.9, 30.7, 21.4 |

| 2-(4-(2-((4-methoxyphenyl)thio)ethyl)piperazinyl)acetonitrile | 7.32 (d, J = 8.7 Hz, 2H), 6.81 (d, J = 8.7 Hz, 2H), 3.76 (s, 3H), 3.46 (s, 2H), 2.90 (t, J = 7.6 Hz, 2H), 2.59–2.42 (m, 10H) | 159.0, 133.3, 126.1, 114.8, 114.6, 57.7, 55.4, 52.5, 51.7, 45.9, 32.8 |

This table presents data for structurally related compounds to illustrate typical chemical shifts. Data sourced from mdpi.com.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. researchgate.netspectrabase.com When a molecule is irradiated with infrared light, its bonds vibrate at specific frequencies. The resulting IR spectrum shows absorption bands corresponding to these vibrations. For 2-(4-benzyl-piperazin-1-yl)-ethanol, key characteristic absorption bands would include:

O-H Stretch: A broad absorption band in the region of 3200-3600 cm⁻¹ indicates the presence of the hydroxyl (-OH) group of the ethanol moiety.

C-H Stretch (Aromatic): Absorption bands typically appear above 3000 cm⁻¹ for the C-H bonds of the benzyl group's aromatic ring.

C-H Stretch (Aliphatic): Absorptions for the C-H bonds of the piperazine ring and the ethyl and benzyl methylene groups are found in the 2800-3000 cm⁻¹ region.

C-N Stretch: The stretching vibration of the C-N bonds in the piperazine ring usually appears in the 1000-1350 cm⁻¹ range.

C-O Stretch: The C-O stretching vibration of the primary alcohol would be observed in the 1000-1260 cm⁻¹ region.

Aromatic C=C Bending: Out-of-plane bending vibrations for the substituted benzene (B151609) ring can be seen in the 690-900 cm⁻¹ region, providing clues about the substitution pattern. researchgate.netnist.govchemicalbook.comnist.gov

The IR spectra of benzylpiperazine-like compounds show sufficient differences to allow for their identification. researchgate.net

Table 2: Predicted IR Absorption Ranges for 2-(4-Benzyl-piperazin-1-yl)-ethanol

| Functional Group | Bond | Characteristic Absorption Range (cm⁻¹) |

|---|---|---|

| Alcohol | O-H Stretch | 3200-3600 (broad) |

| Aromatic | C-H Stretch | 3000-3100 |

| Alkane | C-H Stretch | 2850-2960 |

| Amine | C-N Stretch | 1000-1350 |

| Alcohol | C-O Stretch | 1000-1260 |

Mass Spectrometry (MS, HRMS, LCMS-ESI)

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. jchps.com It provides information about the molecular weight and elemental composition of a compound and can also reveal structural details through fragmentation patterns. researchgate.net

Mass Spectrometry (MS): In a typical MS experiment, the molecule is ionized, and the resulting molecular ion and any fragment ions are detected. The molecular ion peak (M⁺) provides the molecular weight of the compound. The fragmentation pattern can be used to deduce the structure of the molecule. For 2-(4-benzyl-piperazin-1-yl)-ethanol, characteristic fragments would likely include the benzyl cation (m/z 91) and fragments corresponding to the piperazine ring. rsc.orgnist.gov

High-Resolution Mass Spectrometry (HRMS): HRMS provides a very precise measurement of the mass-to-charge ratio, which allows for the determination of the elemental formula of the compound. mdpi.com This is a crucial step in confirming the identity of a newly synthesized compound.

Liquid Chromatography-Mass Spectrometry with Electrospray Ionization (LCMS-ESI): This hyphenated technique combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. beilstein-journals.orgnih.gov ESI is a soft ionization technique that is well-suited for polar molecules like 2-(4-benzyl-piperazin-1-yl)-ethanol, often producing a protonated molecule [M+H]⁺. beilstein-journals.orguni.lu LC-MS is frequently used for the analysis of complex mixtures and for quantitative studies. maps.orgresearchgate.net

Table 3: Predicted Mass Spectrometry Data for 2-(4-Benzyl-piperazin-1-yl)-ethanol

| Ion Type | Predicted m/z | Notes |

|---|---|---|

| [M+H]⁺ | 221.1654 | Protonated molecule |

| [M+Na]⁺ | 243.1473 | Sodium adduct |

Predicted m/z values are based on the molecular formula C₁₃H₂₀N₂O.

Chromatographic and Other Separatory Techniques

Chromatographic techniques are essential for separating the components of a mixture and for assessing the purity of a compound.

Thin-Layer Chromatography (TLC) for Reaction Monitoring and Purity Assessment

Thin-Layer Chromatography (TLC) is a simple, rapid, and inexpensive technique used to monitor the progress of a chemical reaction and to assess the purity of the product. researchgate.net A small amount of the reaction mixture is spotted onto a TLC plate (a sheet of glass, plastic, or aluminum foil coated with a thin layer of adsorbent material, such as silica (B1680970) gel). The plate is then placed in a developing chamber with a suitable solvent system (mobile phase). As the solvent moves up the plate by capillary action, it carries the components of the mixture at different rates, depending on their polarity and affinity for the adsorbent. nih.gov

For benzylpiperazine compounds, a common mobile phase is a mixture of methanol (B129727) and aqueous ammonia (B1221849). researchgate.net After development, the separated spots can be visualized under UV light or by staining with a reagent like iodoplatinate (B1198879) or potassium permanganate. researchgate.netmdpi.com The retention factor (Rf value), which is the ratio of the distance traveled by the spot to the distance traveled by the solvent front, can be used to identify compounds.

High-Performance Liquid Chromatography (HPLC) for Purity and Quantitative Analysis

High-Performance Liquid Chromatography (HPLC) is a highly efficient and versatile chromatographic technique used for the separation, identification, and quantification of compounds. nih.govnih.govrsc.org A solution of the sample is injected into a column packed with a stationary phase. A liquid mobile phase is then pumped through the column at high pressure, and the components of the sample are separated based on their differential interactions with the stationary and mobile phases.

HPLC is widely used for the purity assessment of pharmaceutical compounds. nih.gov By analyzing the chromatogram, the percentage purity of the target compound can be determined. For quantitative analysis, a calibration curve is typically constructed using standards of known concentration. The concentration of the analyte in an unknown sample can then be determined by comparing its peak area to the calibration curve. Various detectors can be used in HPLC, including UV-Vis, fluorescence, and mass spectrometry detectors. nih.gov

Elemental Analysis for Stoichiometric Confirmation

Elemental analysis is a cornerstone technique in the characterization of newly synthesized compounds, providing quantitative information on the elemental composition of a sample. This method is crucial for confirming the empirical formula of a compound, which can then be compared with the theoretical formula to verify its stoichiometric purity.

In the study of benzylpiperazine derivatives and related nitrogen-containing heterocyclic compounds, elemental analysis is routinely reported to validate the successful synthesis of the target molecules. For instance, in the synthesis of various 1,3,4-oxadiazole (B1194373) derivatives, the chemical structures of the prepared compounds were confirmed by a suite of spectroscopic methods alongside elemental analysis, ensuring the experimental data aligned with the calculated values for the proposed structures. nih.gov Similarly, research on polynitrogen bicyclic and tricyclic compounds as potential PDE4 inhibitors includes elemental analysis data to corroborate the structures of the synthesized molecules. researchgate.net

For the compound 2-(4-Benzyl-piperazin-1-yl)-ethanol , the theoretical elemental composition can be calculated based on its molecular formula, C₁₃H₂₀N₂O. The data obtained from an elemental analyzer, which measures the percentage of carbon (C), hydrogen (H), and nitrogen (N), would be expected to closely match these theoretical values for a pure sample.

Theoretical Elemental Composition of 2-(4-Benzyl-piperazin-1-yl)-ethanol

| Element | Symbol | Atomic Weight | Number of Atoms | Total Weight | Percentage |

|---|---|---|---|---|---|

| Carbon | C | 12.01 | 13 | 156.13 | 70.87% |

| Hydrogen | H | 1.008 | 20 | 20.16 | 9.15% |

| Nitrogen | N | 14.01 | 2 | 28.02 | 12.72% |

| Oxygen | O | 16.00 | 1 | 16.00 | 7.26% |

| Total | | | | 220.31 | 100.00% |

In practice, researchers synthesizing novel compounds will report the experimentally determined percentages of C, H, and N, which are expected to be within ±0.4% of the calculated theoretical values to be considered a confirmation of the compound's stoichiometry.

Crystallographic Studies for Solid-State Conformation and Intermolecular Interactions

Crystallographic studies, particularly single-crystal X-ray diffraction, provide unparalleled insight into the three-dimensional structure of a molecule in the solid state. This powerful analytical technique allows for the precise determination of bond lengths, bond angles, and torsion angles, revealing the molecule's conformation. Furthermore, it elucidates the packing of molecules in the crystal lattice and the nature of intermolecular interactions, such as hydrogen bonding and van der Waals forces, which govern the supramolecular architecture.

In another example, the crystallographic analysis of benzyl-N-[4-(2-hydroxyethyl)-1,3-thiazol-2-yl]carbamate, which also contains a hydroxyethyl (B10761427) group, provided detailed information on its solid-state conformation. unisi.it The study revealed that the compound crystallized in the monoclinic system with the space group P2₁/c. unisi.it Importantly, the analysis detailed the hydrogen bonding patterns, which are crucial for understanding how molecules interact with each other in the solid state. unisi.it

The study of intermolecular interactions is a key aspect of crystallographic analysis. For instance, in the crystal structure of 1-benzyl-6-fluoro-3-[5-(4-methylcyclohexyl)-1,2,4-oxadiazol-3-yl]-7-(piperidin-1-yl)quinolin-4-one, researchers identified both intramolecular and intermolecular hydrogen bonds. google.com They also performed interaction energy calculations to quantify the strength of these interactions, finding that dispersion forces were the dominant contributors to the stacking interactions between molecules. google.com

Should single crystals of 2-(4-Benzyl-piperazin-1-yl)-ethanol be obtained, X-ray diffraction analysis would be expected to provide the following key data:

Hypothetical Crystallographic Data Table for 2-(4-Benzyl-piperazin-1-yl)-ethanol

| Parameter | Description | Expected Information |

|---|---|---|

| Crystal System | The symmetry of the crystal lattice. | e.g., Monoclinic, Orthorhombic, etc. |

| Space Group | The specific symmetry group of the crystal. | e.g., P2₁/c, P-1, etc. |

| Unit Cell Dimensions | The lengths of the cell axes (a, b, c) and the angles between them (α, β, γ). | Provides the size and shape of the unit cell. |

| Z | The number of molecules in the unit cell. | |

| Calculated Density | The density of the crystal calculated from the crystallographic data. | |

| Bond Lengths | The distances between bonded atoms. | e.g., C-C, C-N, C-O bond lengths. |

| Bond Angles | The angles between adjacent bonds. | e.g., C-N-C, C-O-H bond angles. |

| Torsion Angles | The dihedral angles that define the conformation of the molecule. | Reveals the spatial arrangement of the benzyl and ethanol substituents on the piperazine ring. |

This information would be invaluable for understanding the solid-state structure of 2-(4-Benzyl-piperazin-1-yl)-ethanol and how its molecules are arranged, providing a complete picture of its chemical identity and properties.

Biological Activity and Pharmacological Investigations of 2 4 Benzyl Piperazin 1 Yl Ethanol and Analogs Preclinical Research Focus

Enzyme Inhibition Studies

The benzylpiperazine core structure has been identified as a key pharmacophore in the design of various enzyme inhibitors. Preclinical studies have revealed that derivatives of 2-(4-Benzyl-piperazin-1-yl)-ethanol show inhibitory activity against several clinically relevant enzymes.

The cholinergic system, primarily mediated by the neurotransmitter acetylcholine (B1216132), is crucial for cognitive functions such as learning and memory. mdpi.commdpi.com A decline in acetylcholine levels is a key feature of Alzheimer's disease, making the inhibition of acetylcholinesterase (AChE), the enzyme responsible for acetylcholine breakdown, a primary therapeutic strategy. nih.govnih.gov

Preclinical research has demonstrated that analogs of 2-(4-Benzyl-piperazin-1-yl)-ethanol can act as potent AChE inhibitors. A study focused on a series of 2-(2-(4-Benzylpiperazin-1-yl)ethyl)isoindoline-1,3-dione derivatives revealed their potential as anti-Alzheimer's agents. nih.govnih.gov The inhibitory activity of these compounds was evaluated using the Ellman test, with donepezil (B133215), a known AChE inhibitor, as a reference. nih.govnih.gov

The findings indicated that the substitution pattern on the benzyl (B1604629) ring significantly influences the inhibitory potency. nih.gov For instance, an electron-withdrawing group like chlorine at the ortho position of the phenyl ring resulted in the highest potency among the synthesized derivatives. nih.govnih.gov Conversely, a methoxy (B1213986) group at the meta position also conferred favorable potency. nih.gov Docking studies further supported these findings, suggesting a similar binding mode to that of donepezil within the active site of AChE. nih.gov

Table 1: Acetylcholinesterase (AChE) Inhibitory Activity of 2-(2-(4-Benzylpiperazin-1-yl)ethyl)isoindoline-1,3-dione Derivatives nih.gov

| Compound | Substituent on Phenyl Ring | IC50 (µM) |

| 4a | 2-Cl | 0.91 ± 0.045 |

| 4g | 3-OCH3 | 5.5 ± 0.7 |

| Donepezil | - | 0.14 ± 0.03 |

Another study on N'-2-(4-Benzylpiperidin-/piperazin-1-yl)acylhydrazone derivatives found that these compounds moderately inhibit both acetylcholinesterase and butyrylcholinesterase. nih.gov

Carbonic anhydrases (CAs) are a family of enzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. nih.gov They are involved in various physiological processes, and their inhibition has therapeutic applications in conditions like glaucoma and certain types of cancer. nih.gov

Currently, there is a lack of specific preclinical data on the direct inhibition of carbonic anhydrase by 2-(4-Benzyl-piperazin-1-yl)-ethanol. However, the broader class of piperazine-containing compounds has been investigated for CA inhibitory activity. For example, certain sulfonamide-based inhibitors incorporating a piperazine (B1678402) ring have been developed as potent and selective inhibitors of tumor-associated CA isoforms. nih.gov

Acyl-CoA: cholesterol O-acyltransferase-1 (ACAT-1) is an intracellular enzyme that plays a key role in cholesterol esterification and storage. researchgate.netmdpi.com Its inhibition is being explored as a potential therapeutic strategy for diseases associated with cholesterol accumulation, such as atherosclerosis and Alzheimer's disease. mdpi.com

While direct studies on 2-(4-Benzyl-piperazin-1-yl)-ethanol are not available, research on structurally related compounds highlights the potential of the piperazine scaffold for ACAT-1 inhibition. One study reported the synthesis of 2-(4-(2-(phenylthio)ethyl)piperazinyl)acetonitriles, which serve as precursors for aqueous soluble ACAT-1 inhibitors. mdpi.com Another investigation identified K-604, a complex piperazine derivative, as a potent and selective inhibitor of human ACAT-1. researchgate.net This compound demonstrated a significant improvement in aqueous solubility and oral absorption compared to its predecessors. researchgate.net

Table 2: Examples of Piperazine-Containing ACAT-1 Inhibitors

| Compound Class/Name | Key Structural Feature | Investigated Use |

| 2-(4-(2-(phenylthio)ethyl)piperazinyl)acetonitriles | Piperazine-acetonitrile | Precursors for ACAT-1 inhibitors mdpi.com |

| K-604 | Piperazine-pyridylacetamide-benzimidazole | Potent and selective ACAT-1 inhibitor researchgate.net |

Fatty acid amide hydrolase (FAAH) is the primary enzyme responsible for the degradation of endocannabinoids, such as anandamide. nih.govlookchem.comrsc.org Inhibition of FAAH leads to increased levels of endogenous cannabinoids, which can produce analgesic, anxiolytic, and anti-inflammatory effects without the psychotropic side effects associated with direct cannabinoid receptor agonists. lookchem.comescholarship.org

The piperazine scaffold is a feature in several classes of FAAH inhibitors. lookchem.comnih.gov Preclinical studies on various piperazine-containing compounds have demonstrated their potential to modulate FAAH activity. For instance, a series of aryl piperazinyl ureas, including JNJ-42165279, have been characterized as potent and selective covalent inhibitors of FAAH. nih.gov These compounds have shown excellent pharmacokinetic and pharmacodynamic properties in animal models, effectively blocking FAAH in both the brain and peripheral tissues. nih.gov

Another study on piperidine (B6355638) and piperazine carbamate (B1207046) inhibitors of FAAH revealed their neuroprotective effects in models of excitotoxic brain injury. lookchem.com These findings underscore the therapeutic potential of FAAH inhibition by piperazine-containing compounds.

Receptor and Transporter Binding and Modulation Studies

Derivatives of 2-(4-Benzyl-piperazin-1-yl)-ethanol have also been evaluated for their ability to interact with and modulate the function of various neurotransmitter receptors and transporters.

Dopamine (B1211576) receptors, particularly the D2 subtype, are critical targets for antipsychotic medications. nih.gov The piperazine moiety is a well-established pharmacophore in the design of ligands for dopamine receptors.

Preclinical investigations have explored the affinity of various benzylpiperazine analogs for dopamine receptors. A study on 6-(4-benzylpiperazin-1-yl)benzodioxanes revealed that these compounds can act as selective ligands for the D4 dopamine receptor subtype. nih.gov One derivative, 6-(4-[4-chlorobenzyl]piperazin-1-yl)benzodioxane, exhibited high affinity and selectivity for the D4 receptor and was identified as an antagonist. nih.gov

Furthermore, research on N-{[2-(4-phenyl-piperazin-1-yl)-ethyl]-phenyl}-2-aryl-2-yl-acetamides and related ureas has demonstrated their interaction with both D2 and 5-HT1A receptors. nih.gov The affinity and selectivity of these ligands were found to be highly dependent on their specific chemical structure. nih.gov

Serotonin (B10506) Receptor Interactions (e.g., 5-HT Receptor Modulation)

The benzylpiperazine moiety is a well-established scaffold for compounds targeting serotonin (5-HT) receptors. While direct studies on 2-(4-benzyl-piperazin-1-yl)-ethanol are limited, research on its core structure, N-benzylpiperazine (BZP), and its derivatives reveals significant interactions with the serotonergic system. BZP itself is known to increase synaptic serotonin levels, contributing to its psychoactive effects. nih.goveuropa.eu

Analogs of 2-(4-benzyl-piperazin-1-yl)-ethanol have shown potent and specific activities at various 5-HT receptor subtypes. For instance, the compound (4-benzylpiperazin-1-yl)(3-methoxyquinoxalin-2-yl) methanone (B1245722) has been identified as a potent 5-HT3 receptor antagonist. This antagonism is linked to its anxiolytic-like effects observed in preclinical models. Furthermore, a series of 6-[2-(4-aryl-1-piperazinyl)ethyl]-2H-1,4-benzoxazin-3(4H)-ones have been developed as potent antagonists for 5-HT1A, 5-HT1B, and 5-HT1D receptors.

The following table summarizes the serotonin receptor activity of some benzylpiperazine analogs.

| Compound/Analog Class | Receptor Target(s) | Observed Effect |

| N-Benzylpiperazine (BZP) | General Serotonergic System | Increases synaptic serotonin levels |

| (4-benzylpiperazin-1-yl)(3-methoxyquinoxalin-2-yl) methanone | 5-HT3 Receptor | Antagonist |

| 6-[2-(4-Aryl-1-piperazinyl)ethyl]-2H-1,4-benzoxazin-3(4H)-ones | 5-HT1A, 5-HT1B, 5-HT1D Receptors | Antagonist |

Muscarinic Receptor Antagonism

The potential for 2-(4-benzyl-piperazin-1-yl)-ethanol and its analogs to interact with muscarinic acetylcholine receptors has been a subject of interest in drug discovery. While specific data on the title compound is not available, the piperazine core is a common feature in many known muscarinic receptor antagonists. For example, certain complex piperazine derivatives have been designed and synthesized as potent antagonists for muscarinic acetylcholine receptors (mAChRs), with some showing selectivity for specific subtypes.

Sigma Receptor Binding

Sigma receptors, particularly the sigma-1 subtype, are intracellular chaperones that have been implicated in a variety of neurological conditions. The benzylpiperazine scaffold has been identified as a promising framework for the development of sigma-1 receptor ligands. A study focused on new benzylpiperazine derivatives demonstrated that compounds with a 4-methoxybenzylpiperazinyl moiety linked by a three-carbon unit to hydrophobic groups exhibited high affinity and selectivity for the sigma-1 receptor. acs.org One such derivative, compound 15 from the study, showed significant antinociceptive and anti-allodynic effects in preclinical pain models, which were attributed to its sigma-1 receptor antagonism. acs.org

The table below presents the sigma receptor binding affinity of a representative benzylpiperazine analog.

| Compound (from study) | σ1 Receptor Affinity (Ki) | σ2 Receptor Affinity (Ki) | Selectivity (σ2/σ1) |

| Compound 15 | 1.6 nM | 1416 nM | 886 |

| Lead Compound 8 | 3.2 nM | 1382 nM | 432 |

| Haloperidol (reference) | 3.0 nM | 18 nM | 6 |

| Data sourced from a study on benzylpiperazine derivatives as sigma-1 receptor ligands. acs.org |

Neurotransmitter Transporter Interactions (e.g., Sodium-dependent dopamine transporter, serotonin transporter)

N-benzylpiperazine (BZP), the parent compound of 2-(4-benzyl-piperazin-1-yl)-ethanol, is well-documented to interact with monoamine transporters. It stimulates the release and inhibits the reuptake of dopamine and serotonin, and also augments norepinephrine (B1679862) release. nih.goveuropa.eu This "messy" pharmacological profile, affecting multiple neurotransmitter systems, is responsible for its stimulant and psychoactive properties. nih.gov The interaction with these transporters leads to an elevation of synaptic monoamines, a mechanism shared by many antidepressant and stimulant drugs.

Neuropharmacological Activities in Preclinical Models

Anticonvulsant Effects (in vivo animal models)

While direct evidence for the anticonvulsant activity of 2-(4-benzyl-piperazin-1-yl)-ethanol is lacking, studies on related piperazine-containing compounds suggest this as a potential area of interest. For example, a series of 1-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]pyrrolidine-2,5-diones displayed anticonvulsant properties in both the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) seizure models in mice. This indicates that the piperazine moiety can be a key component in molecules with anticonvulsant potential.

Antidepressant-like Activities (in vivo animal models)

The potential for antidepressant-like effects is a significant aspect of the pharmacology of benzylpiperazine derivatives. N-benzylpiperazine (BZP) was initially investigated as a potential antidepressant. europa.euusdoj.gov More recently, a hybrid strategy combining the features of HDAC6 inhibitors with brain-penetrant histamine (B1213489) H1 receptor antagonists, which included a benzylpiperazine unit, led to the identification of a CNS-penetrant HDAC6 inhibitor with antidepressant activity in animal models. nih.gov This suggests that the benzylpiperazine scaffold can be incorporated into molecules designed to have antidepressant effects through various mechanisms.

Neuroprotective Mechanisms and Effects (in vitro cell-based assays, in vivo models)

The neuroprotective potential of compounds related to 2-(4-benzyl-piperazin-1-yl)-ethanol has been a subject of significant interest in preclinical research. Studies have explored their effects in various in vitro and in vivo models, suggesting mechanisms that could be beneficial in the context of neurodegenerative diseases.

One area of investigation involves the modulation of pathways associated with beta-amyloid (Aβ) toxicity, a key pathological hallmark of Alzheimer's disease. For instance, (4-Ethyl-piperaz-1-yl)-phenylmethanone, a compound sharing the piperazine core, demonstrated strong neuroprotective properties against Aβ1-42-induced toxicity in neuronal cells. nih.gov This compound was found to reverse the depletion of ATP caused by Aβ1-42, pointing towards a potential mitochondrial site of action. nih.gov Furthermore, it was observed to inhibit the neurotoxic effects of glutamate, suggesting that its neuroprotective mechanism may involve the reduction of glutamate-induced neurotoxicity. nih.gov

Derivatives of N-(2-(piperidine-1-yl)ethyl)benzamide, which also contain a core heterocyclic structure, have been synthesized and evaluated for their potential as anti-Alzheimer's agents. These compounds have shown promise in inhibiting the acetylcholinesterase (AChE) enzyme, which is a target for symptomatic treatment in Alzheimer's disease. nih.gov

In the context of Parkinson's disease, research has focused on the development of D3 receptor preferring agonists. Analogs of (S)-N6-(2-(4-(Isoquinolin-1-yl)piperazin-1-yl)ethyl)-N6-propyl-4,5,6,7-tetrahydrobenzo[d]-thiazole-2,6-diamine have been synthesized and shown to possess potent radical scavenging activity. nih.gov This is particularly relevant as oxidative stress is strongly implicated in the cell death observed in Parkinson's disease. nih.gov

Investigations in Animal Models of Neurodegenerative Disorders (e.g., Parkinson's Disease, Alzheimer's Disease)

The therapeutic potential of 2-(4-benzyl-piperazin-1-yl)-ethanol analogs has been further explored in animal models of neurodegenerative disorders, providing valuable insights into their in vivo efficacy.

In models relevant to Parkinson's disease, certain piperazine derivatives have demonstrated significant activity. For example, two lead compounds, (-)-24b and (-)-24c, which are analogs of (S)-N6-(2-(4-(Isoquinolin-1-yl)piperazin-1-yl)ethyl)-N6-propyl-4,5,6,7-tetrahydrobenzo[d]-thiazole-2,6-diamine, exhibited high in vivo activity in both reserpinized rat models and 6-OH-DA induced unilaterally lesioned rat models of Parkinson's disease. nih.gov These models are well-established for studying the motor deficits and neurodegeneration characteristic of the disease. nih.govmdpi.com

For Alzheimer's disease, research has utilized models that mimic the cognitive and pathological features of the condition. In scopolamine- and Aβ-induced behavioral rat models, compound SD-6, a derivative of N-(1-Benzylpiperidin-4-yl)-2-((5-phenyl-1,3,4-oxadiazol-2-yl)thio), was shown to ameliorate cognition and memory functions. nih.gov Ex vivo analysis of brain homogenates from these animals revealed a significant decrease in malondialdehyde (MDA) and AChE levels, along with a substantial increase in superoxide (B77818) dismutase (SOD), catalase, glutathione (B108866) (GSH), and acetylcholine (ACh) levels. nih.gov Histopathological examination of brain slices from animals treated with SD-6 showed no signs of neuronal or tissue damage. nih.gov

The neurotoxin 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP) is another tool used to create animal models of Parkinson's disease, as it induces parkinsonism by blocking mitochondrial complex I and increasing oxidative stress. nih.gov Similarly, the administration of exogenous α-synuclein preformed fibrils (PFF) is used to trigger the formation of α-synuclein aggregates, a key feature of Parkinson's pathology. nih.govmdpi.com

Antimicrobial Activities (in vitro studies)

Several studies have investigated the in vitro antibacterial activity of derivatives of 2-(4-benzyl-piperazin-1-yl)-ethanol, revealing a range of efficacy against both Gram-positive and Gram-negative bacteria.

A series of 1-[2-Substituted hydrazine (B178648) carbothioamido]-4-benzyl piperazines (IVa-j) were synthesized and screened for their antibacterial properties. jchps.com These compounds exhibited mild to moderate activity against various test organisms. jchps.com Notably, compounds IVc, IVd, and IVh demonstrated high activity against all the organisms tested, while compounds IVa, IVe, IVf, and IVi showed mild to moderate activity. jchps.com Specifically, compound IVc was relatively more active against all test organisms, and compound IVe was more potent against B. subtilis. jchps.com Compounds IVc and IVd were particularly active against S. aureus. jchps.com

Another study on 4-benzyl-piperazinyl-s-triazine derivatives found that many of these compounds displayed comparable or better antibacterial activity against Bacillus subtilis, Staphylococcus aureus, Staphylococcus epidermis, and Pseudomonas aeruginosa when compared to the standard drug streptomycin. researchgate.net

In a different investigation, newly synthesized piperazine and morpholine (B109124) derivatives were tested against twenty-nine Gram-positive and Gram-negative bacteria. preprints.org One of the piperazine derivatives showed a broad spectrum of action with high inhibitory activity against all tested bacterial strains. preprints.org

The antibacterial activity of 4-benzyl-2H-phthalazine derivatives was also evaluated, with some compounds showing promising effects against both Gram-positive and Gram-negative bacteria. nih.gov

A novel pleuromutilin (B8085454) derivative, 22-(4-(2-(4-nitrophenyl-piperazin-1-yl)-acetyl)-piperazin-1-yl)-22-deoxypleuromutilin (NPDM), demonstrated excellent antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA). mdpi.com It was found to be a potent bactericidal agent against MRSA, inducing time-dependent growth inhibition. mdpi.com

| Compound/Derivative | Bacterial Strains | Activity | Reference |

| 1-[2-Substituted hydrazine carbothioamido]-4-benzyl piperazines (IVc, IVd, IVh) | Various test organisms | High activity | jchps.com |

| 4-benzyl-piperazinyl-s-triazine derivatives | B. subtilis, S. aureus, S. epidermis, P. aeruginosa | Comparable or better than streptomycin | researchgate.net |

| Piperazine derivative (unspecified) | 29 Gram-positive and Gram-negative bacteria | Broad spectrum, high inhibitory activity | preprints.org |

| Norfloxacin-thiazolidinedione hybrids | Gram-negative bacteria | Promising direct activity | nih.gov |

| 4-benzyl-2H-phthalazine derivatives | Gram-positive and Gram-negative bacteria | Promising effects | nih.gov |

| 22-(4-(2-(4-nitrophenyl-piperazin-1-yl)-acetyl)-piperazin-1-yl)-22-deoxypleuromutilin (NPDM) | Methicillin-resistant Staphylococcus aureus (MRSA) | Excellent, bactericidal | mdpi.com |

The antifungal potential of 2-(4-benzyl-piperazin-1-yl)-ethanol and its analogs has also been a focus of in vitro studies.

The synthesized benzylpiperazine derivatives (IVa-j) from the 1-[2-Substituted hydrazine carbothioamido]-4-benzyl piperazine series were found to exhibit mild antifungal activity against the tested organisms. jchps.com Specifically, compounds IVb, IVf, and IVg showed good antifungal activity. jchps.com The antifungal studies were conducted using serial double dilution method against Altenaria, Culvalaria, C. albicans, and A. niger. jchps.com

In another study, some of the synthesized 4-benzyl-2H-phthalazine derivatives were found to exhibit promising antifungal effects. nih.gov

| Compound/Derivative | Fungal Strains | Activity | Reference |

| 1-[2-Substituted hydrazine carbothioamido]-4-benzyl piperazines (IVb, IVf, IVg) | Altenaria, Culvalaria, C. albicans, A. niger | Good activity | jchps.com |

| 4-benzyl-2H-phthalazine derivatives | Not specified | Promising effects | nih.gov |

Other Investigated Bioactivities

The anti-inflammatory properties of compounds structurally related to 2-(4-benzyl-piperazin-1-yl)-ethanol have been explored through various in vitro assays.

A study on 4-benzylpiperidine (B145979) revealed a dose-dependent inhibition of protein denaturation and proteinase inhibitory activity, indicating potential anti-inflammatory properties. researchgate.netinnovareacademics.in The inhibition of heat-induced albumin denaturation is a recognized criterion for assessing in vitro anti-inflammatory activity. researchgate.net

The synthesis of novel N-benzyl-2-[4-(aryl)-1H-1,2,3-triazol-1-yl]ethan-1-imine oxides also led to the evaluation of their anti-inflammatory effects. mdpi.com The inhibition of soybean lipoxygenase (LOX) was used as an indicator of their anti-inflammatory potential. mdpi.com Nitrone 10c, which contains a 2,4-difluorophenyl motif, was identified as the most potent LOX inhibitor with an IC50 of 10 μM. mdpi.com

| Compound/Derivative | Assay | Effect | Reference |

| 4-Benzylpiperidine | Inhibition of albumin denaturation, Proteinase inhibitory activity | Dose-dependent inhibition | researchgate.netinnovareacademics.in |

| N-benzyl-2-[4-(2,4-difluorophenyl)-1H-1,2,3-triazol-1-yl]ethan-1-imine oxide (Nitrone 10c) | Soybean lipoxygenase (LOX) inhibition | Potent inhibitor (IC50 = 10 μM) | mdpi.com |

Cell Death Inhibition Mechanisms (e.g., ferroptosis, oxytosis)

While direct preclinical studies specifically investigating the role of 2-(4-Benzyl-piperazin-1-yl)-ethanol in ferroptosis and oxytosis are limited, research on related benzylpiperazine structures provides some insights. N-benzylpiperazine (BZP), a core component of the target molecule, has been shown to induce the production of reactive oxygen species (ROS) in human cancer cell lines. acs.org This elevation in ROS is a key event in both ferroptosis, an iron-dependent form of programmed cell death, and oxytosis, a form of oxidative stress-induced cell death.

One study on N-benzylpiperazine demonstrated its ability to increase mitochondrial membrane potential and elevate levels of 8-hydroxy-2'-deoxyguanosine (B1666359) (8-OHdG), a marker of oxidative DNA damage. nih.gov The study also observed activation of caspase-9, suggesting an induction of the mitochondrial pathway of apoptosis. nih.gov Although distinct from ferroptosis and oxytosis, this finding highlights the compound's ability to trigger cell death pathways linked to mitochondrial dysfunction and oxidative stress, which are central to ferroptosis and oxytosis. Further research is warranted to specifically elucidate the direct effects of 2-(4-Benzyl-piperazin-1-yl)-ethanol on these non-apoptotic cell death mechanisms.

Anticancer Potentials (e.g., MEK, PARP Inhibition)

The anticancer potential of piperazine-containing compounds, including analogs of 2-(4-Benzyl-piperazin-1-yl)-ethanol, has been a significant area of preclinical investigation. The piperazine scaffold is a key feature in several approved and investigational anticancer drugs. asianpubs.org

MEK Inhibition: The Ras/Raf/MEK/ERK signaling pathway is frequently dysregulated in various cancers, making its components, such as MEK1 and MEK2, attractive therapeutic targets. nih.gov While direct evidence for 2-(4-Benzyl-piperazin-1-yl)-ethanol as a MEK inhibitor is not yet available, the piperazine moiety is a common structural element in known MEK inhibitors. nih.gov For instance, bifunctional inhibitors incorporating a piperazine group have been synthesized and shown to exhibit potent in vitro inhibition of both MEK1 and PI3K. nih.gov These findings suggest that the benzylpiperazine scaffold could be a valuable component in the design of novel MEK inhibitors.

PARP Inhibition: Poly(ADP-ribose) polymerase (PARP) enzymes, particularly PARP1, are crucial for DNA repair, and their inhibition is a validated strategy for treating cancers with deficiencies in other DNA repair pathways, such as those with BRCA mutations. The piperazine ring is a recognized pharmacophore in the development of PARP inhibitors. researchgate.netnih.gov For example, Olaparib, an approved PARP inhibitor, features a piperazine moiety. nih.gov Preclinical studies have shown that novel phthalazinone derivatives containing a piperazine ring exhibit strong inhibitory activity against PARP1 and antiproliferative effects in BRCA2-deficient cancer cell lines. nih.gov This highlights the potential for benzylpiperazine-containing compounds like 2-(4-Benzyl-piperazin-1-yl)-ethanol to be explored for PARP inhibitory activity.

A variety of piperazine derivatives have been synthesized and evaluated for their anticancer activities against a range of human cancer cell lines, demonstrating the broad therapeutic potential of this chemical class. nih.govnih.gov

Antioxidant Activity Evaluation

The antioxidant properties of piperazine and its derivatives have been explored in several preclinical studies. The piperazine ring, when combined with various heterocyclic systems, has been shown to yield compounds with significant antioxidant activity. asianpubs.orgresearchgate.net

Research on benzylpiperazine derivatives has indicated their potential to act as antioxidants. For example, a series of bifunctional σ-receptor ligands incorporating a benzylpiperazine moiety demonstrated in vitro antioxidant properties. acs.org Another study on N-benzyl-2-[4-(aryl)-1H-1,2,3-triazol-1-yl]ethan-1-imine oxides, which share structural similarities with the target compound, evaluated their antioxidant capacity through various in vitro assays, including DPPH radical scavenging and inhibition of lipid peroxidation. medchemexpress.com These studies underscore the potential of the benzylpiperazine scaffold to contribute to the antioxidant profile of a molecule.

The evaluation of antioxidant activity is often conducted using a battery of in vitro assays to assess different mechanisms of action.

Table 1: Common In Vitro Antioxidant Activity Assays

| Assay Method | Principle |

| DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay | Measures the ability of a compound to donate a hydrogen atom or an electron to the stable DPPH radical, causing a color change that is measured spectrophotometrically. |

| ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay | Assesses the capacity of a compound to scavenge the pre-formed ABTS radical cation, leading to a reduction in its characteristic absorbance. |

| Ferric Reducing Antioxidant Power (FRAP) Assay | Determines the ability of a compound to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to its ferrous form (Fe²⁺), resulting in an intense blue color. |

| Inhibition of Lipid Peroxidation | Evaluates the ability of a compound to inhibit the oxidative degradation of lipids, often induced by pro-oxidants in a model system. |

These assays provide a comprehensive preclinical evaluation of the antioxidant potential of compounds like 2-(4-Benzyl-piperazin-1-yl)-ethanol and its analogs.

Structure Activity Relationship Sar Studies and Molecular Design of Benzylpiperazine Ethanol Derivatives

Impact of Piperazine (B1678402) Ring Substituents on Biological Activity

The piperazine ring is a core component of these compounds, and its substituents are crucial in shaping their pharmacological characteristics.

Influence of Benzyl (B1604629) Moiety Modifications on Potency and Selectivity

Alterations to the benzyl group attached to the piperazine nitrogen significantly affect the potency and selectivity of these compounds. The type and placement of substituents on the benzyl ring are key in determining their activity. For example, the addition of a trifluoromethyl group at the meta position of the N-benzyl moiety has been shown to be critical for high affinity to 5-HT1A receptors.

Similarly, in derivatives targeting sigma-1 receptors, substitutions on the benzyl ring can greatly influence ligand binding. nih.gov Electron-withdrawing or electron-donating groups can change the molecule's electronic properties, thus affecting its interaction with the receptor. acs.org The position of these substituents is also vital, with some studies indicating that certain positions, like the meta-position, often result in higher affinity. nih.gov The size of the substituent on the benzyl ring is another factor, as bulky groups can sometimes reduce activity by hindering the molecule's fit into the receptor site. nih.gov

Table 1: Impact of Benzyl Moiety Modifications

| Modification | Effect on Biological Activity |

|---|---|

| Introduction of electron-withdrawing groups | Can enhance binding activity to certain receptors. acs.org |

| Introduction of electron-donating groups | Can modulate receptor affinity. |

| Substituent Position (ortho, meta, para) | Different positions can lead to varied levels of potency. nih.gov |

Effects of Ethanol (B145695) Side Chain Variations and Functionalization on Bioactivity

The 2-hydroxyethyl side chain is another essential part of the molecule for its biological effects. Its length, branching, and any added functional groups are important for how it interacts with receptors. For instance, in the creation of potential antipsychotic drugs, different versions of this side chain were tested. The presence of the hydroxyl group was often found to be necessary for strong affinity, likely because it can form hydrogen bonds with the receptor.

Changing the hydroxyl group, for example through esterification, can reduce activity, which underscores the importance of this specific functional group. The length of the chain connecting the hydroxyl group to the piperazine ring has also been fine-tuned, with a two-carbon (ethanol) link often being the best for strong activity at various receptors, including those for dopamine (B1211576) and serotonin (B10506).

Role of Substituents on Other Rings (e.g., aniline (B41778), pyrimidine (B1678525), benzothiazole (B30560) moieties)

Many effective derivatives of 2-(4-benzylpiperazin-1-yl)ethanol include other ring systems, and the substituents on these rings are critical to their pharmacological action. For instance, in a series of compounds developed as 5-HT1A receptor ligands, the final aryl group (such as an aniline or pyrimidine ring) attached to the ethanol side chain through a linker like an amide has a major impact on selectivity and potency. mdpi.com

In the context of designing drugs that can hit multiple targets, derivatives with a benzothiazole group have been studied. The substitution pattern on this benzothiazole ring was found to be a key element in adjusting the affinity for dopamine D2 and serotonin 5-HT1A/2A receptors. Likewise, for compounds aimed at α1-adrenoceptors, the type of the final aromatic ring system, like a substituted aniline, is a primary factor in determining affinity and functional activity.

Rational Design Principles for Optimized Analogs

The knowledge gained from SAR studies has allowed for the logical design of improved analogs with better potency, selectivity, and pharmacokinetic characteristics.

Pharmacophore Identification and Lead Optimization Strategies

Pharmacophore modeling has been key to pinpointing the essential chemical features needed for biological activity. For the benzylpiperazine-ethanol structure, a common pharmacophore model includes a basic nitrogen atom (in the piperazine ring), an aromatic ring (the benzyl group), and a group that can donate or accept a hydrogen bond (the hydroxyl group of the ethanol side chain).

Isosteric and Bioisosteric Replacements for Enhanced Properties

Isosteric and bioisosteric replacements are often used to fine-tune the characteristics of lead compounds. scispace.comresearchgate.net This approach involves swapping a functional group with another that has similar physical or chemical properties, aiming to boost the compound's potency, selectivity, or how it's metabolized. nih.gov For example, a metabolically unstable ester group might be replaced with a more stable amide group. researchgate.net

In the creation of benzylpiperazine-ethanol derivatives, the bioisosteric replacement of the phenyl ring of the benzyl group with other aromatic heterocycles like pyridine (B92270) or thiophene (B33073) has been looked into to change receptor selectivity and pharmacokinetic profiles. researchgate.net Similarly, the hydroxyl group of the ethanol side chain can be swapped with other hydrogen bond donors/acceptors to see how they affect receptor binding and functional activity.

Conformational Analysis and Stereochemical Considerations in Molecular Design

The biological function of a molecule is intrinsically linked to its three-dimensional shape. The spatial arrangement of atoms and functional groups dictates how a molecule interacts with its biological target, such as a receptor or enzyme. In the realm of 2-(4-benzyl-piperazin-1-yl)-ethanol derivatives, two key interconnected concepts—conformational analysis and stereochemistry—are of profound importance.

Conformational Landscape of the Piperazine Ring

The piperazine ring, a central scaffold in this class of compounds, is not a rigid, planar structure. Instead, it can adopt several non-planar conformations to alleviate internal strain. The most stable and predominant conformation is the chair form . uky.edu This arrangement minimizes both angular and torsional strain, with hydrogen atoms on adjacent carbons being in a staggered arrangement.

Other higher-energy conformations include the boat and twist-boat (or skew-boat) forms. The boat conformation suffers from significant steric hindrance between the "flagpole" hydrogens, which are positioned in close proximity to each other, and torsional strain from eclipsed hydrogens. The twist-boat conformation is a more stable intermediate between two chair forms, partially relieving the steric and torsional strains of the pure boat form. uky.edu

The energy difference between these conformers is significant. For the parent piperazine ring, theoretical calculations have shown that the twist-boat conformer lies at a considerably higher energy level (approximately 8.5 kcal/mol) than the most stable equatorial-equatorial chair conformer. ias.ac.in Another study suggests a difference of about 5.3 kcal/mol between the chair and twist-boat conformers of cyclohexane, a structurally related ring system. This energy gap dictates that at physiological temperatures, the vast majority of molecules will exist in the low-energy chair conformation.

The presence of substituents on the piperazine ring, such as the benzyl group at the N4 position and the ethanol group at the N1 position, can influence the conformational equilibrium. Large substituents generally prefer to occupy the equatorial position in the chair conformation to minimize steric hindrance. X-ray crystallography studies of various N-benzylpiperazine derivatives have consistently shown the piperazine ring adopting a chair conformation in the solid state. researchgate.net

| Conformation | Relative Energy (kcal/mol) - Piperazine (Theoretical) | Key Strain Features |

|---|---|---|

| Chair (eq-eq) | 0 (Most Stable) | Minimal angle and torsional strain. |

| Chair (eq-ax) | ~0.7 | Slightly higher energy due to axial substituent interactions. |

| Twist-Boat | ~8.5 | Relief of some flagpole and eclipsing interactions of the boat form. |

| Boat | Higher than Twist-Boat | Significant steric (flagpole) and torsional (eclipsing) strain. |

Table 1: Theoretical relative energies of piperazine conformers. The chair conformation with both substituents in the equatorial position (eq-eq) is the most energetically favorable. ias.ac.in

The Critical Role of Stereochemistry

The ethanol moiety in 2-(4-benzyl-piperazin-1-yl)-ethanol introduces a chiral center at the carbon atom bearing the hydroxyl group. This means the compound can exist as two non-superimposable mirror images, or enantiomers: (R)-2-(4-benzyl-piperazin-1-yl)-ethanol and (S)-2-(4-benzyl-piperazin-1-yl)-ethanol.

It is a well-established principle in pharmacology that enantiomers of a chiral drug can exhibit significantly different biological activities. longdom.orgnih.govrsc.org This is because biological targets, such as receptors and enzymes, are themselves chiral and will interact differently with each enantiomer. veranova.com One enantiomer may bind with high affinity and elicit the desired therapeutic effect, while the other may be less active, inactive, or even cause undesirable side effects. longdom.org

For instance, in a study of optical isomers of a more complex derivative, 2-(4-benzylpiperazin-1-yl)-1-(5-chloro-6-methoxynaphthalen-2-yl) propan-1-ol, it was found that the (1R,2S) isomer possessed higher inhibitory activity and lower toxicity compared to the other three isomers. This highlights the profound impact of stereochemistry on the pharmacological profile of benzylpiperazine derivatives.

The design of specific stereoisomers is therefore a crucial strategy in medicinal chemistry to optimize therapeutic efficacy and safety. The three-dimensional arrangement of the substituents around the chiral center will determine the precise orientation of the molecule within the binding pocket of its target receptor. Molecular modeling and docking studies are often employed to predict and understand these interactions, guiding the synthesis of the more potent enantiomer. longdom.org

The separation of these enantiomers, a process known as chiral resolution, is a critical step in the development of single-enantiomer drugs. Techniques such as chiral chromatography are commonly used to isolate the desired enantiomer for further pharmacological evaluation.

| Enantiomer | Expected Biological Activity | Rationale |

|---|---|---|

| (R)-2-(4-benzyl-piperazin-1-yl)-ethanol | Potentially different from (S)-enantiomer | Differential binding to chiral biological targets (receptors/enzymes). |

| (S)-2-(4-benzyl-piperazin-1-yl)-ethanol | Potentially different from (R)-enantiomer | Differential binding to chiral biological targets (receptors/enzymes). |

Table 2: The principle of stereospecificity in the biological activity of the enantiomers of 2-(4-Benzyl-piperazin-1-yl)-ethanol.

Computational Chemistry and Molecular Modeling Investigations for 2 4 Benzyl Piperazin 1 Yl Ethanol

Molecular Docking Simulations

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This technique is crucial in drug discovery for predicting the interaction between a ligand, such as 2-(4-Benzyl-piperazin-1-yl)-ethanol, and a protein receptor.

Ligand-Protein Interaction Analysis and Binding Mode Prediction

The analysis of ligand-protein interactions is fundamental to understanding the mechanism of action of a compound. For benzylpiperazine derivatives, molecular docking studies have been instrumental in elucidating their binding modes within the active sites of various receptors. For instance, studies on derivatives targeting the σ1 receptor have revealed key interactions that contribute to their binding affinity. acs.orgnih.gov

The process involves docking the ligand into the binding pocket of the protein. The resulting poses are then analyzed to identify non-covalent interactions such as hydrogen bonds, hydrophobic interactions, and van der Waals forces. researchgate.net For example, in silico studies on piperazine-linked 1,8-naphthalimide-arylsulfonyl derivatives targeting carbonic anhydrase IX (CAIX) identified several hydrogen bonds with key residues like Arg6, Trp9, and Gln71, which are crucial for binding. nih.gov While specific docking studies on 2-(4-Benzyl-piperazin-1-yl)-ethanol are not extensively documented in publicly available literature, the methodologies applied to its analogs provide a clear framework for how such an analysis would be conducted. The interaction patterns observed in related compounds suggest that the benzyl (B1604629) group likely engages in hydrophobic interactions, while the piperazine (B1678402) nitrogen and the terminal hydroxyl group are potential sites for hydrogen bonding. nih.gov

A hypothetical docking of 2-(4-Benzyl-piperazin-1-yl)-ethanol into a receptor active site, based on common interaction patterns of similar molecules, might reveal the following interactions:

| Interaction Type | Interacting Ligand Group | Potential Interacting Amino Acid Residues |

| Hydrogen Bond | Hydroxyl group (donor/acceptor) | Ser, Thr, Tyr, Asn, Gln |

| Hydrogen Bond | Piperazine nitrogen (acceptor) | His, Arg, Lys |

| Hydrophobic | Benzyl ring | Phe, Tyr, Trp, Leu, Val, Ala |

| Pi-Pi Stacking | Benzyl ring | Phe, Tyr, Trp |

Prediction of Binding Affinities and Ranking of Analogs

Molecular docking can also be used to predict the binding affinity of a ligand to a protein, often expressed as a docking score or estimated binding energy. These scores allow for the ranking of different analogs, prioritizing those with the most favorable predicted interactions for synthesis and biological testing.

In studies of benzylpiperazine derivatives as σ1 receptor ligands, binding affinities (Ki values) were determined for a series of analogs. nih.gov This data allows for a direct comparison of how structural modifications influence binding. For example, variations in the linker chain length and substitutions on the phenyl ring have been shown to significantly impact affinity. nih.gov A clear trend was observed where a two-methylene unit linker led to an increase in σ1R affinity compared to longer or shorter chains. nih.gov

Below is a table of binding affinities for a selection of benzylpiperazine derivatives at σ1 and σ2 receptors, illustrating how structural changes affect binding and selectivity. nih.gov

| Compound | R | Linker (X) | Ki σ1 (nM) | Ki σ2 (nM) | Selectivity (Ki σ2/Ki σ1) |

| 8 | OCH3 | - | 7.9 | 3410 | 432 |

| 13 | H | -(CH2)4- | 145 | >10000 | >69 |

| 14 | H | -(CH2)3- | 24.5 | 5000 | 204 |

| 15 | Cyclohexyl | -(CH2)2- | 1.6 | 1418 | 886 |

| 21 | H | -(CH2)2- | 10.8 | 1000 | 93 |

Data sourced from a study on new benzylpiperazine derivatives as σ1 receptor ligands. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Analysis

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity.

Derivation of Predictive Models for Biological Activity

QSAR models are developed by correlating variations in the structural or physicochemical properties of a series of compounds with their measured biological activities. These models can then be used to predict the activity of new, unsynthesized compounds. For benzylpiperazine-related structures, QSAR studies have been successfully employed to understand the structural requirements for their biological effects. researchgate.net For example, a QSAR study on indanone-benzylpiperidine inhibitors of acetylcholinesterase was able to create a predictive model based on descriptors like the dipole moment and the energy of the highest occupied molecular orbital (HOMO). nih.gov

Identification of Key Molecular Descriptors Governing Activity

A crucial outcome of QSAR studies is the identification of molecular descriptors that are most influential in determining the biological activity of a compound. These descriptors can be steric (e.g., molecular volume, surface area), electronic (e.g., dipole moment, partial charges), or hydrophobic (e.g., LogP).

In QSAR analyses of related compounds like 2-(benzyl)imidazoline analogs, lipophilicity at certain positions was found to correlate well with receptor affinity. researchgate.net For indanone-benzylpiperidine inhibitors, descriptors related to molecular shape and electronic properties were found to be significant. nih.gov The analysis suggested that for optimal activity, there is a need for a close fit of the benzyl ring within the receptor, and that potency is more readily enhanced by substitution on the indanone ring rather than the benzylpiperidine ring. nih.gov

A hypothetical QSAR study on a series of 2-(4-benzyl-piperazin-1-yl)-ethanol analogs might identify the following key descriptors:

| Molecular Descriptor | Type | Potential Influence on Activity |

| LogP | Hydrophobic | Affects membrane permeability and hydrophobic interactions with the receptor. |

| Molecular Weight | Steric | Influences the overall size and fit within the binding pocket. |

| Dipole Moment | Electronic | Governs the strength of polar interactions. |

| HOMO/LUMO Energy | Electronic | Relates to the molecule's reactivity and ability to participate in charge-transfer interactions. |

| Topological Polar Surface Area (TPSA) | Steric/Electronic | Correlates with hydrogen bonding potential and membrane permeability. |

Advanced Quantum Mechanical Calculations

Advanced quantum mechanical calculations, such as Density Functional Theory (DFT), provide a deeper understanding of the electronic structure, reactivity, and spectroscopic properties of a molecule. These methods can be used to calculate a wide range of properties, including optimized molecular geometry, vibrational frequencies, and electronic properties like orbital energies and charge distributions.

While specific advanced quantum mechanical studies on 2-(4-Benzyl-piperazin-1-yl)-ethanol are not widely published, such calculations are a powerful tool for rational drug design. They can be used to refine the understanding of the molecule's conformation and electronic profile, which in turn can inform the design of more potent and selective analogs.

Density Functional Theory (DFT) for Electronic Structure, Reactivity, and Conformation

Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure, reactivity, and conformational preferences of molecules. For 2-(4-Benzyl-piperazin-1-yl)-ethanol, DFT calculations can predict key properties that govern its behavior.

Electronic Structure and Reactivity: DFT calculations can map the electron density distribution, identifying regions that are electron-rich or electron-deficient. This is crucial for understanding how the molecule interacts with other substances. The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are of particular interest, as their energy gap is an indicator of the molecule's kinetic stability. A smaller HOMO-LUMO gap suggests higher reactivity. For the benzylpiperazine moiety, the aromatic ring and the nitrogen atoms of the piperazine ring are key sites for electronic interactions.

Conformational Analysis: The flexibility of the piperazine ring and the rotational freedom of the benzyl and ethanol (B145695) substituents give rise to multiple possible conformations. DFT can be used to calculate the relative energies of these conformers, identifying the most stable, low-energy shapes the molecule is likely to adopt. This is critical for understanding how it might fit into a biological target's binding site. Studies on related N'-2-(4-benzylpiperazin-1-yl)acylhydrazone derivatives have utilized such modeling to understand their interaction with enzymes. nih.gov

| DFT-Calculated Property | Significance for 2-(4-Benzyl-piperazin-1-yl)-ethanol |

| HOMO Energy | Indicates the molecule's ability to donate electrons. |

| LUMO Energy | Indicates the molecule's ability to accept electrons. |

| HOMO-LUMO Gap | Relates to chemical reactivity and kinetic stability. |

| Molecular Electrostatic Potential (MEP) | Visualizes electron-rich (nucleophilic) and electron-poor (electrophilic) regions. |

| Conformational Energy | Determines the most stable three-dimensional structure of the molecule. |

Molecular Dynamics Simulations for Conformational Sampling and Protein-Ligand Dynamics

Molecular Dynamics (MD) simulations offer a way to observe the motion of a molecule over time, providing a dynamic picture of its behavior. This is particularly useful for flexible molecules like 2-(4-Benzyl-piperazin-1-yl)-ethanol and for studying its interaction with proteins.

Conformational Sampling: While DFT can find stable conformations, MD simulations explore the full landscape of accessible shapes, including transient states. biorxiv.org By simulating the molecule in a solvent (like water) at a specific temperature, researchers can observe how it folds and flexes, providing a more realistic understanding of its conformational preferences in a biological environment. tezu.ernet.in Enhanced sampling techniques can be employed to explore large conformational changes more efficiently. nih.govnih.govresearchgate.net

Protein-Ligand Dynamics: If 2-(4-Benzyl-piperazin-1-yl)-ethanol is known to bind to a protein, MD simulations can be used to model this interaction in detail. nih.gov After docking the molecule into the protein's active site, an MD simulation can reveal the stability of the binding pose, the key amino acid residues involved in the interaction, and the dynamic behavior of the complex. nih.gov This information is invaluable for understanding the mechanism of action and for designing more potent derivatives.

| MD Simulation Parameter | Insight Provided |

| Root Mean Square Deviation (RMSD) | Measures the stability of the molecule's or protein-ligand complex's structure over time. |

| Root Mean Square Fluctuation (RMSF) | Identifies the most flexible regions of the molecule or protein. |

| Radius of Gyration (Rg) | Indicates the compactness of the molecule's structure. |

| Hydrogen Bond Analysis | Tracks the formation and breaking of hydrogen bonds between the ligand and its target protein. |

Cheminformatics and Similarity Profiling

Cheminformatics applies computational methods to analyze chemical data, enabling the comparison of molecules and the prediction of their properties. For 2-(4-Benzyl-piperazin-1-yl)-ethanol, these techniques are used to understand its relationship to other known compounds and to explore its potential for developing new therapeutic agents.

Descriptor-Based Similarity Studies with Known Active Compounds

Molecular descriptors are numerical values that encode different aspects of a molecule's structure and properties (e.g., size, shape, lipophilicity, electronic features). By calculating a set of descriptors for 2-(4-Benzyl-piperazin-1-yl)-ethanol and comparing them to a database of known active compounds, it is possible to identify molecules with similar profiles. This "similarity profiling" can suggest potential biological targets or activities for the compound. For example, if it is found to be similar to a known class of enzyme inhibitors, it might be prioritized for testing against that enzyme.

| Descriptor Type | Example | Information Encoded |

| 1D Descriptors | Molecular Weight, Atom Count | Basic composition and size. |

| 2D Descriptors | Topological Indices, Fingerprints | Connectivity and structural fragments. |

| 3D Descriptors | 3D-MoRSE, WHIM | Three-dimensional shape and atomic distribution. |

Virtual Screening Approaches for Identification of Novel Scaffolds

Virtual screening is a computational technique used to search large libraries of chemical compounds to identify those that are most likely to bind to a drug target. The benzylpiperazine core of 2-(4-Benzyl-piperazin-1-yl)-ethanol can serve as a starting point or "scaffold" for such a search.

There are two main approaches:

Ligand-Based Virtual Screening: If the biological target is unknown, but other molecules with a desired activity are known, a model can be built based on their common features. This model is then used to screen a library for new molecules that fit the model, potentially leading to the discovery of novel scaffolds with similar activity.

Structure-Based Virtual Screening: If the 3D structure of the biological target (e.g., an enzyme or receptor) is known, molecular docking can be used to "fit" millions of compounds from a virtual library into the target's binding site. nih.gov This can identify new compounds, with potentially different scaffolds from the original benzylpiperazine, that are predicted to bind strongly to the target.

These virtual screening methods accelerate the early stages of drug discovery by prioritizing which compounds to synthesize and test in the laboratory. The benzylpiperazine scaffold itself is a common feature in many compound libraries used for such screening efforts. chemdiv.com

Future Research Directions and Translational Perspectives for 2 4 Benzyl Piperazin 1 Yl Ethanol

Exploration of Novel Biological Targets and Therapeutic Applications

The benzylpiperazine core is a well-established pharmacophore, known to interact with a range of biological targets, particularly within the central nervous system (CNS). Future research into 2-(4-benzyl-piperazin-1-yl)-ethanol should systematically explore its affinity for and activity at these and other novel targets to uncover its therapeutic potential.

Derivatives of benzylpiperazine have shown notable activity as acetylcholinesterase (AChE) inhibitors. nih.gov AChE inhibitors are a cornerstone in the symptomatic treatment of Alzheimer's disease. nih.gov Investigating the AChE inhibitory potential of 2-(4-benzyl-piperazin-1-yl)-ethanol and its analogues could open avenues for developing new treatments for neurodegenerative disorders.

Furthermore, benzylpiperazine derivatives have been identified as ligands for sigma receptors (σ1 and σ2). nih.gov These receptors are implicated in a variety of neurological conditions, including neuropathic pain and psychiatric disorders. nih.gov A thorough screening of 2-(4-benzyl-piperazin-1-yl)-ethanol for its sigma receptor binding profile is a promising research direction.

The dopaminergic and serotonergic systems are also key targets for benzylpiperazine compounds. nih.govnih.gov Specifically, piperazine (B1678402) derivatives have been explored as antagonists for the dopamine (B1211576) D4 receptor, a target for antipsychotic medications. mdpi.comnih.gov Additionally, the influence of benzylpiperazine on serotonin (B10506) (5-HT) receptors is well-documented, with some derivatives acting as agonists at 5-HT1A receptors, suggesting potential anxiolytic effects. silae.itnih.gov A comprehensive pharmacological profiling of 2-(4-benzyl-piperazin-1-yl)-ethanol across dopamine and serotonin receptor subtypes is warranted to determine its potential as a modulator of these crucial neurotransmitter systems.

Development of Advanced Methodologies for Synthesis and Purification

The efficient and pure synthesis of 2-(4-benzyl-piperazin-1-yl)-ethanol is fundamental for its further study and potential development. While standard synthetic routes for benzylpiperazines exist, future research should focus on developing more advanced, efficient, and scalable methodologies.

One promising approach is the development of one-pot synthesis protocols. These methods offer advantages in terms of reduced reaction time, cost, and waste generation. Methodologies for the synthesis of related piperazine derivatives have been described and could be adapted. acs.org For instance, the reaction of piperazine with benzyl (B1604629) chloride is a known method for producing the benzylpiperazine core. europa.eu